molecular formula C21H19ClN2O4S B309334 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide

4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide

Cat. No. B309334
M. Wt: 430.9 g/mol
InChI Key: GAEMLRXMPZUPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide, also known as MK-2206, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide works by inhibiting the activity of AKT, a protein kinase that plays a crucial role in cell survival and proliferation. AKT is activated by various growth factors and cytokines, and its activity is regulated by phosphorylation. 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide binds to the PH domain of AKT, preventing its translocation to the plasma membrane and subsequent activation. This inhibition of AKT activity leads to the induction of apoptosis in cancer cells and improved insulin sensitivity in metabolic disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide have been extensively studied in various preclinical and clinical studies. In cancer cells, 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation. In metabolic disorders, 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has been shown to improve insulin sensitivity and glucose metabolism. However, the exact mechanism of action and the extent of its effects in humans are still being studied.

Advantages and Limitations for Lab Experiments

4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and availability. It has been extensively studied in preclinical models, and its safety profile has been well-established. However, there are also some limitations to its use in lab experiments. For example, its solubility in aqueous solutions is relatively low, which can limit its use in certain assays. It also has a relatively short half-life, which can affect its pharmacokinetics and efficacy.

Future Directions

There are several future directions for the use of 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide in scientific research. One potential direction is the development of combination therapies that include 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide and other targeted therapies. Another direction is the investigation of its use in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the development of more potent and selective inhibitors of AKT could lead to the development of more effective therapies for cancer and other diseases.
Conclusion
4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has shown promising results in preclinical and clinical studies, and its use in combination therapies and other diseases is a promising area of future research.

Synthesis Methods

The synthesis of 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide involves a series of chemical reactions starting from commercially available 2-methylbenzoic acid. The reaction involves various reagents such as thionyl chloride, dimethylformamide, and potassium carbonate. The final product is obtained after purification using column chromatography. The synthesis method of 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has been well-documented in scientific literature, and its purity and quality have been verified through various analytical techniques.

Scientific Research Applications

4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has been used in various scientific research applications, including cancer research, neurodegenerative diseases, and metabolic disorders. In cancer research, 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of AKT, a protein kinase that promotes cell survival and proliferation. This inhibition of AKT activity leads to the induction of apoptosis in cancer cells, making 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide a potential therapeutic agent in cancer treatment. In neurodegenerative diseases, 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation. In metabolic disorders, 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has been shown to improve insulin sensitivity and glucose metabolism.

properties

Product Name

4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

4-chloro-3-[(4-methoxyphenyl)sulfonylamino]-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C21H19ClN2O4S/c1-14-5-3-4-6-19(14)23-21(25)15-7-12-18(22)20(13-15)24-29(26,27)17-10-8-16(28-2)9-11-17/h3-13,24H,1-2H3,(H,23,25)

InChI Key

GAEMLRXMPZUPHB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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